molecular formula C24H19ClN4OS B11050419 10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone

10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone

Cat. No.: B11050419
M. Wt: 447.0 g/mol
InChI Key: ZJKJRCIQCPYEOB-UHFFFAOYSA-N
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Description

10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of acridinone and triazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorobenzyl sulfanyl intermediate, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole moiety with the acridinone core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective synthesis. Techniques like continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and acridinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, each with distinct chemical and physical properties that can be further explored for various applications.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound’s chemical reactivity and stability make it suitable for use in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and acridinone moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-acridinone derivatives and related molecules with comparable chemical structures and reactivity. Examples include:

  • 10-({5-[(4-Methylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone
  • 10-({5-[(4-Bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone

Uniqueness

What sets 10-({5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-YL}methyl)-9(10H)-acridinone apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the 4-chlorobenzyl sulfanyl group enhances its reactivity and potential for diverse applications, making it a compound of significant interest in scientific research.

Properties

Molecular Formula

C24H19ClN4OS

Molecular Weight

447.0 g/mol

IUPAC Name

10-[[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]acridin-9-one

InChI

InChI=1S/C24H19ClN4OS/c1-28-22(26-27-24(28)31-15-16-10-12-17(25)13-11-16)14-29-20-8-4-2-6-18(20)23(30)19-7-3-5-9-21(19)29/h2-13H,14-15H2,1H3

InChI Key

ZJKJRCIQCPYEOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Origin of Product

United States

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